

An In-depth Technical Guide to 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Cat. No.: B187102

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature exclusively detailing the synthesis, characterization, and biological evaluation of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde** (CAS 281208-98-8) is limited. This guide has been compiled by leveraging available data for the target compound and drawing parallels from extensive research on the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde and the broader class of 2-chloroquinoline-3-carbaldehydes. The experimental protocols and some data presented are based on established methodologies for these analogous compounds and should be considered as a starting point for further investigation.

Introduction

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.^[1] This has rendered quinoline derivatives, including functionalized carbaldehydes, as crucial intermediates in medicinal chemistry and drug discovery.^[2] The presence of a reactive aldehyde group and a displaceable chlorine atom at positions 3 and 2, respectively, makes 2-chloroquinoline-3-carbaldehydes versatile synthons for the construction of more complex, fused heterocyclic systems.^{[1][3]} These derivatives have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antimalarial agents.^[2] This document aims to

provide a comprehensive overview of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**, focusing on its synthesis, chemical properties, and potential for further research and development.

Physicochemical Properties

Based on available supplier information, the known physical and chemical properties of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde** are summarized in the table below.

Property	Value	Reference
CAS Number	281208-98-8	[4]
Molecular Formula	C ₁₂ H ₁₀ ClNO ₂	[4]
Molecular Weight	235.67 g/mol	[5]
Appearance	Beige to off-white solid	[4]
IUPAC Name	2-chloro-6-ethoxyquinoline-3-carbaldehyde	
SMILES	<chem>CCOc1ccc2nc(Cl)c(C=O)cc2c1</chem>	[5]
InChI Key	InChI=1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(5-10)9(12(14)15-11)6-7-13	

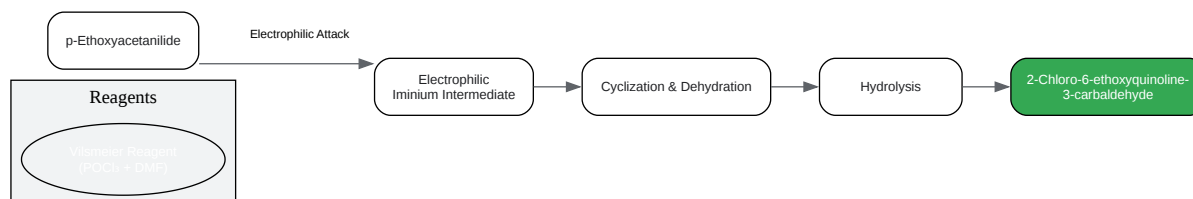
Synthesis

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation and cyclization of an appropriate N-acyl-substituted aniline using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For the synthesis of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**, the likely starting material is p-ethoxyacetanilide.

General Vilsmeier-Haack Synthesis Workflow

The synthesis proceeds through the formation of a Vilsmeier reagent, which then acts as an electrophile to attack the electron-rich aromatic ring of the acetanilide, leading to cyclization

and the formation of the quinoline ring system.



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Caption: Generalized Vilsmeier-Haack reaction pathway.

Experimental Protocol (Hypothesized)

The following is a generalized experimental protocol for the synthesis of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde** based on procedures reported for analogous compounds.

[6][7]

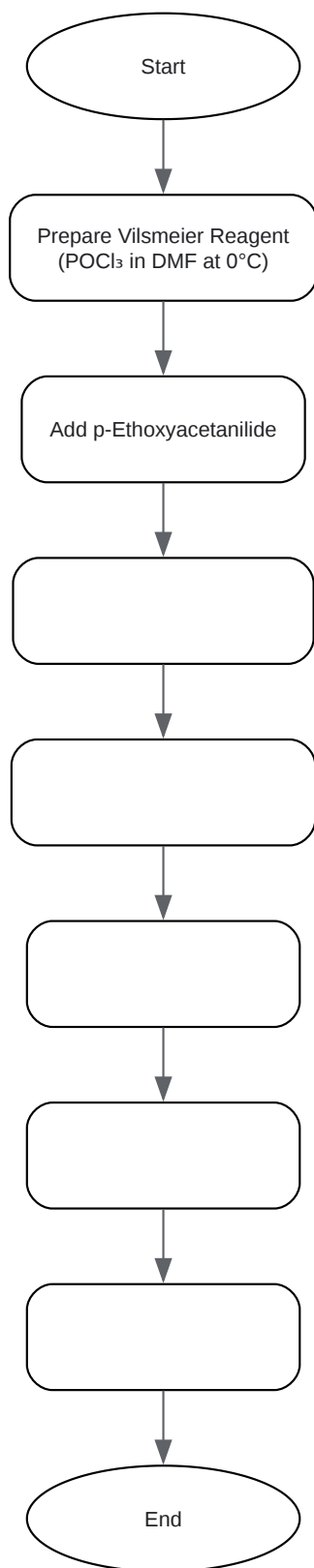
Materials:

- p-Ethoxyacetanilide
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃), freshly distilled
- Crushed ice
- Sodium bicarbonate solution, saturated
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF.
- Cool the flask to 0 °C in an ice bath.
- Slowly add freshly distilled POCl₃ dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.
- After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
- To this mixture, add p-ethoxyacetanilide portion-wise, ensuring the temperature does not rise significantly.
- After the addition of the acetanilide, slowly raise the temperature and heat the reaction mixture at 80-90 °C for several hours (the reaction progress should be monitored by Thin Layer Chromatography).
- After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The crude product will precipitate out of the solution.
- Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for synthesis.

Spectroscopic Data (Comparative)

Specific spectroscopic data for **2-Chloro-6-ethoxyquinoline-3-carbaldehyde** is not readily available in the published literature. However, the data is expected to be very similar to its well-characterized methoxy analog, 2-chloro-6-methoxyquinoline-3-carbaldehyde. The table below presents the experimental data for the methoxy derivative and the expected shifts for the ethoxy compound.

Data Type	2-Chloro-6-methoxyquinoline-3-carbaldehyde[6]	2-Chloro-6-ethoxyquinoline-3-carbaldehyde (Expected)
¹ H NMR (CDCl ₃ , δ ppm)	10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H), 8.03 (d, 1H), 7.99 (t, 1H), 7.74 (t, 1H), 3.95 (s, 3H, OCH ₃)	~10.6 (s, 1H, CHO), ~8.8 (s, 1H, H-4), Aromatic protons in the range of 7.5-8.2, ~4.1 (q, 2H, OCH ₂ CH ₃), ~1.5 (t, 3H, OCH ₂ CH ₃)
IR (KBr, cm ⁻¹)	~1690 (C=O, aldehyde), ~1600-1450 (C=C, aromatic), ~2820, 2738 (C-H, aldehyde)	~1690 (C=O, aldehyde), ~1600-1450 (C=C, aromatic), ~2900-2800 (C-H, aliphatic and aldehyde)
Mass Spec (m/z)	C ₁₁ H ₈ ClNO ₂ = 221.64	C ₁₂ H ₁₀ ClNO ₂ = 235.67

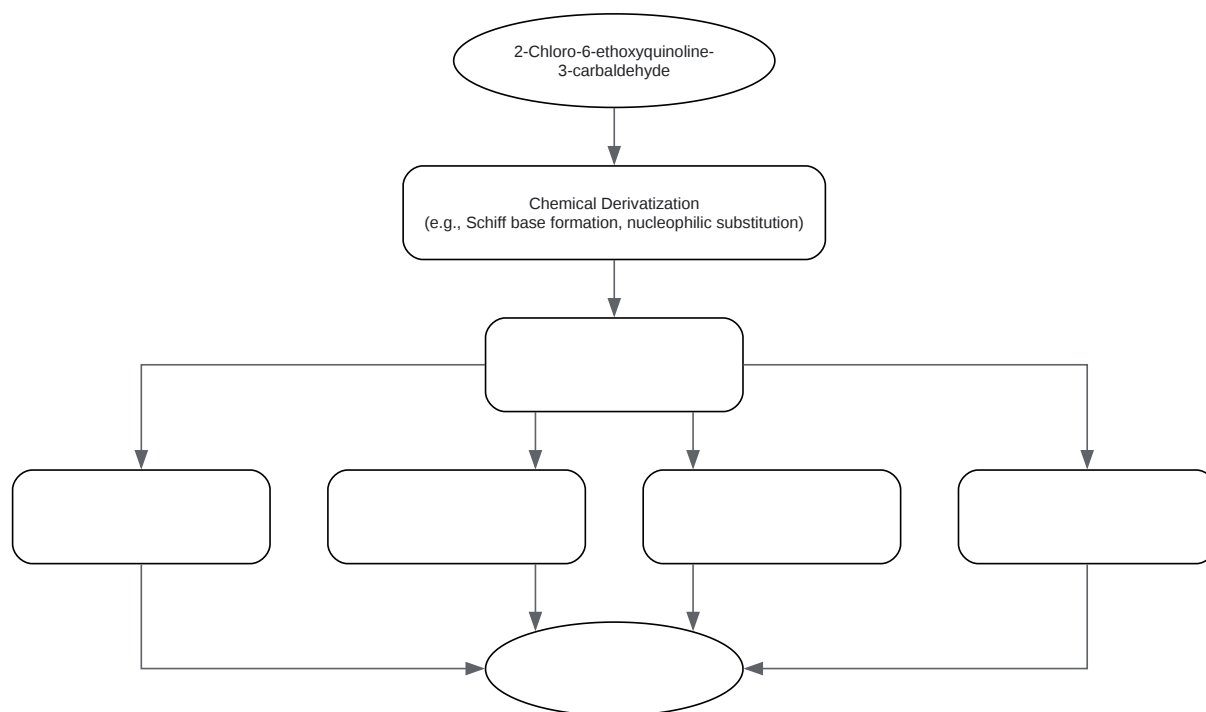
Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**, the broader class of 2-chloroquinoline-3-carbaldehyde derivatives has shown significant promise in various therapeutic areas.[1] It is plausible that the title compound could serve as a precursor to novel therapeutic agents.

Derivatives of 2-chloroquinoline-3-carbaldehyde have been reported to exhibit a range of biological activities, including:

- Anticancer: Some quinoline derivatives interfere with cell cycle progression and induce apoptosis in cancer cells.
- Antibacterial and Antifungal: The quinoline nucleus is a key component of several antibacterial drugs, and its derivatives have shown broad-spectrum antimicrobial activity.^[1]
- Anti-inflammatory: Certain quinoline-based compounds have been shown to modulate inflammatory pathways.
- Antimalarial: The quinoline core is famously present in quinine and chloroquine, and research into new quinoline-based antimalarials is ongoing.^[1]

The aldehyde and chloro functionalities of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde** are key to its utility as a synthetic intermediate. These groups can be readily transformed to generate a diverse library of compounds for biological screening.



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Caption: Potential drug discovery pathway.

Conclusion and Future Directions

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a potentially valuable, yet understudied, synthetic intermediate. Its structural similarity to other biologically active quinoline derivatives suggests that it could be a promising starting point for the development of new therapeutic agents. The Vilsmeier-Haack reaction provides a reliable and scalable route for its synthesis.

Future research should focus on:

- The definitive synthesis and thorough spectroscopic characterization of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**.
- Exploration of its reactivity, particularly at the aldehyde and chloro positions, to generate a library of novel derivatives.
- Comprehensive biological screening of the parent compound and its derivatives to identify potential lead compounds for various diseases.

The information presented in this guide, though partly based on analogous compounds, provides a solid foundation for researchers to initiate studies on this intriguing molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-6-ethoxyquinoline-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187102#literature-review-of-2-chloro-6-ethoxyquinoline-3-carbaldehyde]

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